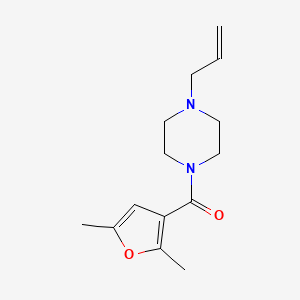![molecular formula C16H14N2O2 B5303906 N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B5303906.png)
N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide, also known as MMB-2201, is a synthetic cannabinoid that is commonly used in scientific research. It is a potent agonist of the cannabinoid receptors, which are responsible for the effects of cannabis on the body. MMB-2201 has a similar chemical structure to other synthetic cannabinoids such as JWH-018 and AM-2201, but it is more potent and has a longer duration of action.
作用機序
The mechanism of action of N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide involves binding to the cannabinoid receptors in the body. The CB1 receptor is mainly found in the brain and is responsible for the psychoactive effects of cannabis. The CB2 receptor is mainly found in the immune system and is involved in inflammation and pain. This compound has a high affinity for both of these receptors, which leads to its potent effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects in the body. It is a potent agonist of the cannabinoid receptors, which leads to the activation of several signaling pathways. These pathways are involved in the regulation of neurotransmitter release, inflammation, and pain. This compound has been shown to have both analgesic and anti-inflammatory effects in animal models.
実験室実験の利点と制限
N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which allows for the investigation of their effects on the body. It has a longer duration of action than other synthetic cannabinoids, which allows for longer experiments. However, this compound also has several limitations. It is highly potent and can cause adverse effects in animal models if not used properly. It can also be difficult to obtain and synthesize, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide. One area of interest is the investigation of its effects on the immune system and inflammation. This compound has been shown to have anti-inflammatory effects, and further research could lead to the development of new treatments for inflammatory diseases. Another area of interest is the investigation of the effects of this compound on the brain and behavior. This compound has been shown to have psychoactive effects, and further research could lead to a better understanding of the mechanisms underlying these effects. Overall, this compound is a promising compound for use in scientific research, and further investigation could lead to new treatments for a wide range of diseases.
合成法
The synthesis of N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide involves several steps, including the preparation of the starting materials and the reaction conditions. The first step is the preparation of 2-methylphenylacetic acid, which is then reacted with 2-aminophenol to form the benzoxazole ring. The final step involves the acetylation of the amine group to form the acetamide moiety. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide is commonly used in scientific research to study the effects of synthetic cannabinoids on the body. It is used to investigate the mechanism of action of these compounds and their effects on the cannabinoid receptors. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are found throughout the body and are involved in a wide range of physiological processes.
特性
IUPAC Name |
N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-5-3-4-6-13(10)16-18-14-8-7-12(17-11(2)19)9-15(14)20-16/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVMYRDCVBBYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5303826.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5303835.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5303844.png)
![3-hydroxy-4-[(4-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5303851.png)

![2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5303864.png)
![1-{[6-(2,3-dihydro-1-benzofuran-7-yl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5303874.png)
![1-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5303878.png)
![{(1R)-2-(4-ethyl-3,3-dimethyl-1-piperazinyl)-1-[(ethylthio)methyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5303882.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide](/img/structure/B5303887.png)


![4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B5303928.png)
![7-(3,4-dimethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5303938.png)